molecular formula C7H11N3O B1408977 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole CAS No. 1849281-53-3

1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole

Cat. No.: B1408977
CAS No.: 1849281-53-3
M. Wt: 153.18 g/mol
InChI Key: WDRUQDTXDFATEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable building block for the synthesis of more complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazolines.

    Substitution: The methoxy group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Azetidinones

    Reduction: Pyrazolines

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the design of enzyme inhibitors and other bioactive molecules.

    Industry: It may be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-3-yl)-1H-pyrazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-Methoxy-1H-pyrazole: Lacks the azetidine ring, which significantly alters its chemical properties.

    1-(Azetidin-3-yl)-4-methyl-1H-pyrazole: The methyl group instead of the methoxy group can lead to different chemical behavior and applications.

Uniqueness

1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings, along with the methoxy substituent. This unique structure imparts specific chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-11-7-4-9-10(5-7)6-2-8-3-6/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRUQDTXDFATEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole
Reactant of Route 3
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole
Reactant of Route 5
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(Azetidin-3-yl)-4-methoxy-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.